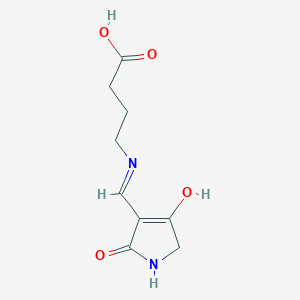

4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound that belongs to the class of tetramic acid derivatives. These compounds are known for their significant biological activities, including antioxidant, herbicidal, phytocytotoxic, anti-HIV, and antitumor properties . The structure of this compound includes a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves several steps. One common method includes the acylation of a precursor compound followed by cyclization. The reaction conditions typically involve the use of ethyl acetate and other organic solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antifungal and antibacterial properties. In medicine, it shows potential as an anti-HIV and antitumor agent. In industry, it is used in the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound’s antitumor properties are linked to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid include other tetramic acid derivatives such as phenylpyrrole-substituted tetramic acids. These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .

Biological Activity

4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where x, y, z, and w represent the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the dioxopyrrolidine moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives display structure-dependent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The effectiveness of these compounds often correlates with their structural modifications.

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Compound 1 | Antimicrobial | S. aureus | 32 |

| Compound 2 | Antimicrobial | E. faecalis | 64 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value significantly lower than that of standard chemotherapy agents . The mechanism of action may involve apoptosis induction and cell cycle arrest.

Case Study:

In a study comparing various derivatives on A549 cells:

- Compound A reduced cell viability by 67.4% (p = 0.003).

- Compound B showed enhanced activity with a reduction to 24.5% viability (p < 0.0001).

This suggests that modifications to the dioxopyrrolidine structure can enhance anticancer efficacy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. This includes inhibition of kinases or modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid with high purity?

- Methodological Answer : Synthesis should focus on optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize byproducts. For example, decarboxylative cross-coupling reactions (as seen in palladium-catalyzed systems ) can be adapted, but require rigorous purification via column chromatography or recrystallization. Monitor reaction progress using HPLC or LC-MS to confirm intermediate formation and final product purity. Stability during synthesis must be assessed via TGA or DSC to prevent thermal degradation .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT) to confirm substituent positions and hydrogen bonding interactions.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxopyrrolidinone).

- X-ray crystallography for absolute stereochemistry and intermolecular interactions.

Computational methods (DFT) can supplement experimental data to predict electron density distribution and reactive sites .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The compound’s lactam and enamine moieties may hydrolyze under humid or acidic conditions. Stability studies under varied pH (1–13), temperature (4–40°C), and light exposure should be conducted. Use lyophilization for long-term storage in inert atmospheres. Monitor degradation via accelerated stability testing (ICH guidelines) and validate with mass spectrometry .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian, ORCA) to map electrostatic potentials and frontier molecular orbitals, identifying regions for functionalization. Molecular docking (AutoDock, Schrödinger) can predict binding affinities to biological targets (e.g., enzymes or receptors). Pair with MD simulations to assess dynamic interactions over time .

Q. What experimental strategies resolve contradictions in reactivity data between theoretical predictions and empirical results?

- Methodological Answer : Discrepancies often stem from solvent effects or unaccounted transition states. Use microkinetic modeling to integrate experimental rate constants with computed activation barriers. Validate via isotopic labeling (e.g., ¹⁸O tracing in carbonyl groups) or in-situ FT-IR to detect transient intermediates .

Q. How can reaction optimization be systematically approached to improve yield and selectivity?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to evaluate interactions between variables (e.g., catalyst loading, temperature). For example, a Central Composite Design (CCD) can identify optimal conditions while minimizing experimental runs. Validate robustness using control charts .

Q. What advanced techniques elucidate the compound’s role in catalytic or enzymatic systems?

- Methodological Answer : Use stopped-flow spectroscopy to monitor rapid kinetic steps in catalysis. For enzyme interactions, employ surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Synchrotron-based XAS can probe metal coordination in metalloenzyme systems .

Q. Data Contradiction & Validation

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts conflicting with computational predictions)?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent aggregation. Validate computational models by comparing multiple DFT functionals (B3LYP vs. M06-2X) or including explicit solvent molecules in simulations. Cross-validate with alternative techniques like Raman spectroscopy or EPR for paramagnetic species .

Q. What statistical methods are recommended for validating reproducibility in synthetic batches?

- Methodological Answer : Use ANOVA to compare batch variances and Grubbs’ test to identify outliers. Implement control charts (e.g., X-bar and R charts) for continuous monitoring. For small datasets, apply Bayesian inference to estimate confidence intervals for yield and purity metrics .

Q. Methodological Resources

- Reaction Design : Integrate computational path-search methods with high-throughput screening to accelerate discovery .

- Separation Technologies : Utilize membrane-based or chromatographic techniques (HPLC, SFC) for enantiomeric resolution .

- Safety Protocols : Adhere to advanced lab safety standards (e.g., Chemical Hygiene Plan) for handling reactive intermediates .

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

4-[(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)methylideneamino]butanoic acid |

InChI |

InChI=1S/C9H12N2O4/c12-7-5-11-9(15)6(7)4-10-3-1-2-8(13)14/h4,12H,1-3,5H2,(H,11,15)(H,13,14) |

InChI Key |

XPGRWMITFOMIRI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)N1)C=NCCCC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.